molecular formula C21H25N3O3S2 B2806502 N-(4-ethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 440329-76-0

N-(4-ethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2806502
CAS No.: 440329-76-0
M. Wt: 431.57
InChI Key: XMXUMOWLKPVKKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H25N3O3S2 and its molecular weight is 431.57. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2/c1-4-27-16-7-5-15(6-8-16)22-18(25)13-29-21-23-17-10-12-28-19(17)20(26)24(21)11-9-14(2)3/h5-8,10,12,14H,4,9,11,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXUMOWLKPVKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of thieno[3,2-d]pyrimidines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Structure and Synthesis

The compound features a unique thieno[3,2-d]pyrimidine ring system, which is often associated with diverse biological activities. The synthesis typically involves several key steps, including reactions under controlled conditions to optimize yield and purity. Common solvents used include dimethyl sulfoxide (DMSO) and acetonitrile, with catalysts like triethylamine facilitating certain steps. The molecular formula of this compound is C₁₈H₂₃N₃O₂S, with a molecular weight of 451.6 g/mol .

The biological activity of this compound likely involves interactions with specific biological targets such as enzymes or receptors. Upon binding to these targets, the compound may inhibit or modify their activity, leading to downstream effects in cellular pathways. The exact mechanisms can vary based on the specific biological context and target interaction.

Biological Activities

Several studies have highlighted the biological activities associated with thieno[3,2-d]pyrimidine derivatives:

  • Antimicrobial Activity : Compounds within this class have demonstrated significant antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
  • Anticancer Properties : Thieno[3,2-d]pyrimidine derivatives have shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

Table 1: Summary of Biological Activities

Activity TypeTarget Cell Line/PathogenObserved EffectsReference
AntimicrobialVarious pathogensSignificant inhibition
Anti-inflammatoryIn vitro modelsReduced cytokine production
AnticancerMCF-7, HepG2Inhibition of cell proliferation

In Vivo Studies

In vivo studies are necessary to validate the efficacy and safety profile of this compound. Preliminary results suggest that derivatives exhibit promising anticancer activity; however, further research is required to establish optimal dosages and therapeutic windows.

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